molecular formula C7H10N2 B105972 2,5-Dimethylpyridin-3-amine CAS No. 89943-02-2

2,5-Dimethylpyridin-3-amine

Cat. No.: B105972
CAS No.: 89943-02-2
M. Wt: 122.17 g/mol
InChI Key: OQLYLAOKFUUBBI-UHFFFAOYSA-N
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Description

2,5-Dimethylpyridin-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Catalysis in Organic Synthesis :

    • Chiral amines, including derivatives of 2,5-Dimethylpyridin-3-amine, can catalyze the enantioselective Michael addition of aldehydes to vinyl ketones. This reaction is crucial in producing optically active substituted 5-keto aldehydes, which are valuable in synthesizing various organic compounds (Melchiorre & Jørgensen, 2003).
  • Synthesis of Complex Molecules :

    • This compound has been used in the synthesis of 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine, demonstrating its versatility in creating complex chemical structures (Xu Shichao, 2012).
  • Analytical Chemistry Applications :

    • The compound plays a role in the development of novel sample preparation procedures for determining heterocyclic aromatic amines in food products. This is crucial for food safety and quality control (Agudelo Mesa, Padró, & Reta, 2013).
  • Material Science and Nanotechnology :

    • In the field of materials science, derivatives of this compound have been employed in the synthesis of pyridine-pyrimidines and their bis-derivatives using novel catalysts. This has implications in the development of advanced materials (Rahmani et al., 2018).
  • Chemical Process Development :

    • The compound is used in the development of efficient and stereoselective chemical processes, such as the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in preparing specific antibiotics (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
  • Advanced Catalysis Studies :

    • This compound has been utilized in studying the interaction of amines with heterogeneous catalysts, a key area in catalysis and reaction engineering (Carley et al., 2005).
  • Pharmaceutical Chemistry :

    • It's instrumental in synthesizing pharmaceutical intermediates, demonstrating its significance in drug development and medicinal chemistry (Crich & Ranganathan, 2002).
  • Environmental Chemistry :

    • Its derivatives are used in developing methods for CO2 capture, highlighting its potential application in environmental remediation and sustainability (Bernhardsen et al., 2019).

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves and eye protection, and in case of contact with eyes, rinsing cautiously with water for several minutes .

Properties

IUPAC Name

2,5-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-7(8)6(2)9-4-5/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLYLAOKFUUBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604047
Record name 2,5-Dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-02-2
Record name 2,5-Dimethyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89943-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine advantageous in the development of CRF(1) receptor antagonists?

A: Research indicates that incorporating 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine into pyrazinone-based structures led to enhanced potency and improved in vivo properties as CRF(1) receptor antagonists []. Specifically, compound 19e in the study, which contains this novel group, exhibited high binding affinity (IC₅₀ = 0.86 nM) and demonstrated efficacy in a rat model of anxiety [].

Q2: How does the incorporation of 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine impact the metabolic profile of pyrazinone-based CRF(1) receptor antagonists?

A: A key concern with the initial lead compound (compound 8) was the formation of significant levels of reactive metabolites, potentially leading to undesirable drug reactions []. The introduction of 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine in compound 19e significantly reduced the formation of reactive metabolites. Analysis showed that glutathione (GSH) adducts, indicative of reactive metabolite formation, were only estimated to be 0.1% of the total drug-related material excreted []. This suggests a more favorable metabolic profile for compounds containing this novel group.

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